Ethyl 2-fluoroisobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRQQJKWNULSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447541 | |

| Record name | Ethyl 2-fluoroisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55816-69-8 | |

| Record name | Ethyl 2-fluoroisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoroisobutyrate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoroisobutyrate is a fluorinated ester that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of a fluorine atom at the α-position of the isobutyrate moiety can significantly alter the electronic and steric properties of molecules, leading to enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to support its application in research and drug development.

Chemical Structure and Identifiers

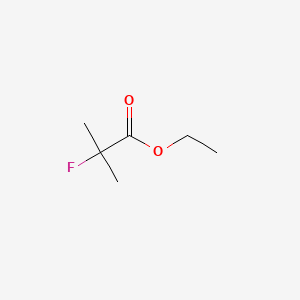

The chemical structure of this compound is characterized by an ethyl ester of 2-fluoroisobutyric acid.

Key Identifiers:

-

IUPAC Name: ethyl 2-fluoro-2-methylpropanoate[1]

-

SMILES: CCOC(=O)C(C)(C)F[1]

-

InChI Key: CJRQQJKWNULSFQ-UHFFFAOYSA-N[1]

The structure of this compound is visualized in the following diagram:

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-fluoroisobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-fluoroisobutyrate (CAS No. 55816-69-8), an important intermediate in the pharmaceutical and agrochemical industries. This document details established synthetic methodologies, experimental protocols, and key characterization data to support research and development activities.

Physicochemical Properties

This compound, also known as ethyl 2-fluoro-2-methylpropanoate, is a flammable liquid.[1] It is not miscible or is difficult to mix with water.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C6H11FO2 | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| Boiling Point | 122-126 °C | [1] |

| Density | Not explicitly available | |

| Refractive Index | Not explicitly available | |

| CAS Number | 55816-69-8 | [1][2][3] |

| InChI Key | CJRQQJKWNULSFQ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The most common methods start from either ethyl 2-hydroxyisobutyrate or ethyl 2-bromoisobutyrate.

This method involves the direct fluorination of ethyl 2-hydroxyisobutyrate using anhydrous hydrogen fluoride under pressure. This process is advantageous for its high yield and single-stage reaction.[4]

Experimental Protocol: [4]

-

A 300 ml stainless steel pressure vessel is precooled in an ice bath.

-

160 g (8 mol) of anhydrous hydrogen fluoride is charged into the vessel.

-

35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate is then added to the vessel.

-

The reaction vessel is securely closed.

-

The contents are heated to 50 °C for 5 hours. The reaction proceeds under autogenous pressure.

-

After the reaction, the excess hydrofluoric acid is distilled off.

-

For workup, the residue is added to an ice/water mixture.

-

The product is extracted with a suitable solvent such as ethyl acetate, methylene chloride, or ether.

-

The final product, this compound, is obtained by distillation.

Note: This reaction should be carried out with extreme caution in a well-ventilated fume hood due to the highly corrosive and toxic nature of anhydrous hydrogen fluoride.

Another reported method is the halogen exchange reaction of ethyl 2-bromoisobutyrate with a fluorinating agent. While historically silver fluoride (AgF) has been used, this method often results in low yields due to the competing elimination reaction that forms ethyl methacrylate. The high cost of AgF also makes this route less commercially viable.[4] Alternative fluorinating agents like potassium fluoride (KF) can also be employed.[5]

A milder approach involves the use of (bis-(2-methoxyethyl)amino)sulfur trifluoride as the fluorinating agent.

Reaction Conditions: [6]

-

Starting Material: Ethyl 2-hydroxyisobutyrate

-

Reagent: (bis-(2-methoxyethyl)amino)sulfur trifluoride

-

Solvent: Dichloromethane

-

Reaction Time: 8 hours

-

Temperature: Ambient temperature

-

Yield: 89%

Characterization Data

While specific, experimentally-derived spectral data for this compound is not widely available in the public domain, predicted data and comparison with similar molecules can provide valuable characterization insights.

Predicted ¹³C NMR Data: [1]

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (ester) |

| Data not available | C-F (quaternary) |

| Data not available | -O-CH₂- |

| Data not available | -CH₃ (gem-dimethyl) |

| Data not available | -O-CH₂-CH₃ |

Note: The above table is a placeholder for predicted data. Actual experimental values may vary.

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~1740 | C=O (ester) stretching |

| ~1200-1000 | C-O stretching |

| ~1100-1000 | C-F stretching |

| ~2950-2850 | C-H (aliphatic) stretching |

The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 134 | [M]⁺ (Molecular Ion) |

| Data not available | [M - OCH₂CH₃]⁺ |

| Data not available | [M - COOCH₂CH₃]⁺ |

| Data not available | [C(CH₃)₂F]⁺ |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Logic for the characterization of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 55816-69-8 [chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Ethyl 2-fluoro-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-fluoro-2-methylpropanoate (CAS: 338-76-1, 55816-69-8), a key building block in the synthesis of various pharmaceuticals and agrochemicals. The inclusion of a fluorine atom on the quaternary carbon center imparts unique chemical and biological properties to molecules containing this moiety. Accurate spectroscopic characterization is therefore crucial for quality control and reaction monitoring.

This document presents a summary of expected spectroscopic data based on the analysis of structurally related compounds. It also includes generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-fluoro-2-methylpropanoate. These predictions are derived from data available for structurally analogous compounds, including other fluorinated esters and propanoates.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~1.30 | Triplet | ~7.1 | -CH₂CH₃ |

| ~1.60 | Doublet | ~20 | -C(F)(CH₃ )₂ |

| ~4.25 | Quartet | ~7.1 | -OCH₂ CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~14.0 | Singlet | - | -CH₂CH₃ |

| ~23.0 | Doublet | ~22 | -C(F)(CH₃ )₂ |

| ~62.0 | Singlet | - | -OCH₂ CH₃ |

| ~94.0 | Doublet | ~185 | C (F)(CH₃)₂ |

| ~171.0 | Doublet | ~27 | C =O |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-F stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 134 | Low | [M]⁺ (Molecular Ion) |

| 119 | Moderate | [M - CH₃]⁺ |

| 89 | High | [M - OCH₂CH₃]⁺ |

| 69 | High | [M - COOCH₂CH₃]⁺ |

| 43 | Moderate | [CH₃CH₂CH₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-fluoro-2-methylpropanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer.

-

-

Data Acquisition:

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for example, from m/z 30 to 200.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structure-Spectra Correlation Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of Ethyl 2-fluoro-2-methylpropanoate.

Caption: Workflow of structure elucidation from spectroscopic data.

Ethyl 2-fluoroisobutyrate CAS 55816-69-8 physicochemical data

An In-depth Technical Guide to Ethyl 2-fluoroisobutyrate (CAS 55816-69-8)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and quality control of this compound, a valuable reagent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

This compound is a clear, colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Molecular Formula | C6H11FO2 | [1][2] |

| Molecular Weight | 134.15 g/mol | [1][2] |

| Boiling Point | 120-126 °C | [3] |

| Density | 0.982 g/cm³ (Predicted) | |

| Refractive Index | 1.3770-1.3820 @ 20°C | [1] |

| Flash Point | 33 °C | |

| Solubility | Not miscible or difficult to mix with water | [2][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 55816-69-8 | [1][2][5] |

| IUPAC Name | ethyl 2-fluoro-2-methylpropanoate | [1][2] |

| Synonyms | This compound, propanoic acid, 2-fluoro-2-methyl-, ethyl ester | [2] |

| InChI Key | CJRQQJKWNULSFQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C(C)(C)F | [1][2] |

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Method)

The boiling point of a small quantity of liquid can be determined using the capillary tube method.

-

Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube.

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Density Determination

The density of a liquid can be accurately measured using a digital density meter, following a standard method such as ASTM D4052.

-

Apparatus: Digital density meter.

-

Procedure:

-

The instrument is calibrated using a certified reference standard.

-

The sample is injected into the oscillating U-tube of the density meter.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is calculated from the oscillation period and displayed by the instrument.

-

Refractive Index Measurement

The refractive index is determined using a refractometer.

-

Apparatus: Abbe refractometer or a digital refractometer.

-

Procedure:

-

The prism of the refractometer is cleaned and calibrated with a standard of known refractive index.

-

A few drops of the sample are placed on the prism.

-

For an Abbe refractometer, the light source is adjusted, and the prisms are brought into position. The borderline between the light and dark fields is brought into focus and aligned with the crosshairs.

-

The refractive index is read from the instrument's scale. Digital refractometers provide a direct reading.

-

Flash Point Determination

The flash point can be determined using either a closed-cup or open-cup method. Common standards include ASTM D93 (Pensky-Martens closed-cup) and ASTM D92 (Cleveland open-cup).

-

Apparatus: Pensky-Martens closed-cup tester or Cleveland open-cup tester.

-

Procedure (Closed-Cup):

-

The sample is placed in the test cup and heated at a slow, constant rate.

-

A small flame is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.

-

Synthesis and Quality Control Workflow

A common method for the synthesis of this compound involves the fluorination of ethyl 2-hydroxyisobutyrate. The following diagram illustrates a logical workflow for its synthesis and subsequent quality control.

Caption: Synthesis and Quality Control Workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a quartet for the methylene protons (-OCH₂-), a triplet for the methyl protons of the ethyl group (-CH₃), and a singlet or a doublet (due to coupling with fluorine) for the two methyl groups of the isobutyrate moiety.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. Expected signals would correspond to the carbonyl carbon, the quaternary carbon attached to fluorine, the methylene carbon of the ethyl group, and the two equivalent methyl carbons of the isobutyrate, and the methyl carbon of the ethyl group.

-

¹⁹F NMR: Fluorine-19 NMR is a powerful tool to confirm the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

A strong absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-O stretching bands in the region of 1000-1300 cm⁻¹.

-

C-H stretching bands from the alkyl groups around 2850-3000 cm⁻¹.

-

A C-F stretching band, typically in the 1000-1400 cm⁻¹ region, which may overlap with C-O stretching bands.

The following diagram illustrates the logical flow of spectroscopic data analysis for structural confirmation.

Caption: Spectroscopic Analysis Workflow for Structural Elucidation.

References

- 1. Ethyl 2-fluorobutyrate | C6H11FO2 | CID 285092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl isobutyrate | C6H12O2 | CID 7342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of Ethyl 2-Fluoroisobutyrate in Pharmaceutical and Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-fluoroisobutyrate, a fluorinated ester, is emerging as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, conferred by the fluorine atom at the alpha-position, offer significant advantages in modulating the physicochemical and biological properties of target compounds. This technical guide provides an in-depth analysis of the synthesis of this compound, its applications as a key building block, and detailed experimental protocols for its preparation.

Synthesis of this compound: A Comparative Overview

The efficient synthesis of this compound is paramount for its utility as a pharmaceutical intermediate. Several synthetic routes have been developed, each with its own advantages and limitations. The primary methods involve the fluorination of readily available precursors such as ethyl 2-hydroxyisobutyrate and ethyl 2-bromoisobutyrate.

Quantitative Data on Synthesis Methods

The following table summarizes the key quantitative data for the most common methods of synthesizing this compound, providing a clear comparison for process development and optimization.

| Starting Material | Fluorinating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Ethyl 2-hydroxyisobutyrate | Anhydrous Hydrogen Fluoride (HF) | - | 5 hours | 50°C | Not explicitly stated, but implied to be a viable industrial process. | [US6437174B1] |

| Ethyl 2-hydroxyisobutyrate | Diethylaminosulfur Trifluoride (DAST) | Dichloromethane | 8 hours | Room Temperature | 89% | Chemical Communications, 1999, #2, p. 215-216 |

| Ethyl 2-bromoisobutyrate | Silver Fluoride (AgF) | Not Specified | Not Specified | Not Specified | Low (major product is the elimination product, ethyl methacrylate) | J. Org. Chem. 33, 4279 (1968) |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methods in a laboratory or industrial setting. This section provides step-by-step procedures for the synthesis of this compound via two prominent methods.

Synthesis from Ethyl 2-hydroxyisobutyrate using Anhydrous Hydrogen Fluoride

This method, adapted from a patented industrial process, is suitable for large-scale production.[1]

Materials:

-

Ethyl 2-hydroxyisobutyrate

-

Anhydrous Hydrogen Fluoride (HF)

-

Stainless steel pressure vessel

-

Ice bath

Procedure:

-

Pre-cool a 300 ml stainless steel pressure vessel in an ice bath.

-

Carefully charge the vessel with 160 g (8 mol) of anhydrous HF.

-

Add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.

-

Seal the reaction vessel securely.

-

Heat the contents to 50°C for 5 hours. The reaction proceeds under autogenous pressure.

-

After the reaction is complete, cool the vessel and carefully distill off the excess hydrofluoric acid.

-

The crude this compound can then be purified by fractional distillation.

Synthesis from Ethyl 2-hydroxyisobutyrate using Diethylaminosulfur Trifluoride (DAST)

This method offers high yield under milder conditions and is well-suited for laboratory-scale synthesis.

Materials:

-

Ethyl 2-hydroxyisobutyrate

-

Diethylaminosulfur Trifluoride (DAST)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Nitrogen atmosphere

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric amount of Diethylaminosulfur Trifluoride (DAST) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

Applications in Synthesis

This compound serves as a valuable building block for introducing the fluoroisobutyrate moiety into larger molecules. This is particularly relevant in the synthesis of agrochemicals, such as triazine herbicides.

Synthesis of Triazine Herbicides

Certain triazine herbicides are prepared by reacting a biguanide precursor with 2-fluoroisobutyrates.[1] The fluoroisobutyrate group can enhance the herbicidal activity and modify the selectivity of the final compound.

The general reaction involves the condensation of a substituted biguanide with this compound, leading to the formation of the triazine ring. The specific substituents on the biguanide determine the final properties of the herbicide.

Visualizing Synthetic Pathways

To better illustrate the synthetic processes discussed, the following diagrams have been generated using the DOT language.

Synthesis of this compound

Caption: Comparative synthesis routes to this compound.

General Synthesis of Triazine Herbicides

References

An In-depth Technical Guide to Ethyl 2-Fluoroisobutyrate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoroisobutyrate is a valuable fluorinated building block in organic synthesis, prized for its ability to introduce the 2-fluoro-2-methylpropanoyl moiety into molecules. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered lipophilicity, metabolic stability, and conformational preferences. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and graphical representations of key transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 55816-69-8[1][2] |

| Molecular Formula | C6H11FO2[2] |

| Molecular Weight | 134.15 g/mol [2] |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

| Density | Not specified |

| Refractive Index | Not specified |

| Solubility | Not miscible or difficult to mix with water[1][2] |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, most commonly involving the fluorination of a suitable precursor.

Fluorination of Ethyl 2-Hydroxyisobutyrate

A common method involves the deoxofluorination of ethyl 2-hydroxyisobutyrate. Reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor) are effective for this transformation.[3] Another patented process utilizes hydrogen fluoride as the fluorinating agent.[4]

Halogen Exchange from Ethyl 2-Bromoisobutyrate

Nucleophilic substitution of the bromine atom in ethyl 2-bromoisobutyrate with a fluoride source, such as silver fluoride (AgF), can yield the desired product. However, this method can be low-yielding due to competing elimination reactions.[4]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound starting from common precursors.

Experimental Protocols

Protocol 1: Synthesis from Ethyl 2-Hydroxyisobutyrate with Deoxo-Fluor

This protocol is based on a literature procedure for the fluorination of a hydroxyester.[3]

Materials:

-

Ethyl 2-hydroxyisobutyrate

-

(Bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve ethyl 2-hydroxyisobutyrate (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor (1.1 eq) to the stirred solution via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 8 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure this compound.

Protocol 2: Synthesis from Ethyl 2-Hydroxyisobutyrate with Hydrogen Fluoride

This method is adapted from a patented process and should be performed with extreme caution due to the hazardous nature of hydrogen fluoride.[4]

Materials:

-

Ethyl 2-hydroxyisobutyrate

-

Anhydrous hydrogen fluoride (HF)

-

Stainless steel pressure vessel

Procedure:

-

Precool a 300 ml stainless steel pressure vessel in an ice bath.

-

Carefully charge the vessel with 160 g (8 mol) of anhydrous HF.[4]

-

Add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.[4]

-

Seal the reaction vessel and heat the contents to 50°C for 5 hours.[4]

-

After the reaction, cool the vessel and carefully vent any excess pressure.

-

Distill the excess fluorinating agent.

-

The remaining crude product can be purified by fractional distillation.

Applications in Organic Synthesis

This compound serves as a key intermediate for the introduction of the fluorinated quaternary center in a variety of organic molecules.

Nucleophilic Acyl Substitution

The ester functionality can undergo hydrolysis, amidation, or transesterification to provide a range of 2-fluoroisobutyrate derivatives.

Enolate Chemistry

The α-proton is acidic and can be removed by a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Signaling Pathway of Application

The following diagram illustrates the general reactivity of this compound as a building block.

Use in Drug Development

This compound is utilized as an active pharmaceutical ingredient.[1][2] The introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Improved Lipophilicity: The strategic placement of fluorine can modulate the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex fluorinated molecules. Its accessibility through various synthetic routes and its predictable reactivity make it an indispensable tool for researchers in organic synthesis and medicinal chemistry. The ability to introduce a fluorinated quaternary center opens up new avenues for the design and development of novel pharmaceuticals and advanced materials with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a key synthetic intermediate is set to increase.

References

- 1. This compound | 55816-69-8 [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US6437174B1 - Method for producing 2-fluoro-isobutyric acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 2-fluoroisobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoroisobutyrate is a chemical intermediate of increasing interest in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for its effective handling, formulation, and application in drug development and other fields. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on established chemical principles and standard pharmaceutical testing methodologies. It includes representative data, detailed experimental protocols for property determination, and visual workflows to aid in experimental design.

Introduction

This compound (CAS No. 55816-69-8) is an ester characterized by the presence of a fluorine atom at the alpha position to the carbonyl group. This substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry. Its use as an active pharmaceutical ingredient has been noted.[1][2][3] This guide aims to provide a detailed technical resource on the solubility and stability of this compound to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁FO₂ | [2][4] |

| Molecular Weight | 134.15 g/mol | [2][4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 122-126 °C | [1] |

| Density | 0.982 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 33 °C | [1] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and bioavailability. Based on its chemical structure and available information, the solubility profile of this compound is summarized below.

Aqueous Solubility

This compound is described as not miscible or difficult to mix with water.[1][3][4] This poor aqueous solubility is expected due to the hydrophobic nature of the ethyl and isobutyrate moieties. The presence of the polar ester group is insufficient to overcome the hydrophobicity of the hydrocarbon backbone. The pH of the aqueous medium is not expected to significantly impact the solubility of this compound, as it does not possess readily ionizable functional groups.

Table 2: Representative Aqueous Solubility of this compound

| Solvent System (Aqueous Buffers) | Temperature | Solubility Classification |

| pH 2.0 (0.01 M HCl) | 25 °C | Poorly Soluble / Immiscible |

| pH 4.5 (Acetate Buffer) | 25 °C | Poorly Soluble / Immiscible |

| pH 7.4 (Phosphate Buffer) | 25 °C | Poorly Soluble / Immiscible |

| pH 9.0 (Borate Buffer) | 25 °C | Poorly Soluble / Immiscible |

Organic Solvent Solubility

As a general rule, esters are soluble in a wide range of common organic solvents.[5] This is due to the ability of the ester to engage in dipole-dipole interactions and the overall nonpolar character of the molecule.

Table 3: Representative Organic Solvent Solubility of this compound

| Solvent | Temperature | Solubility Classification |

| Ethanol | 25 °C | Miscible |

| Methanol | 25 °C | Miscible |

| Acetone | 25 °C | Miscible |

| Dichloromethane | 25 °C | Miscible |

| Diethyl Ether | 25 °C | Miscible |

| Dimethyl Sulfoxide (DMSO) | 25 °C | Miscible |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can affect its safety and efficacy.[6] Stability testing is essential to determine the re-test period and shelf life of a drug substance.[6]

Predicted Stability under Stress Conditions

Forced degradation studies are conducted to identify the likely degradation products and to establish the intrinsic stability of a molecule.[7] Based on the ester functionality, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions. The carbon-fluorine bond is generally strong, but the overall stability will be dictated by the lability of the ester group.

Table 4: Plausible Stability Profile of this compound under Forced Degradation Conditions

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl, heat) | Liable to hydrolysis | 2-Fluoroisobutyric acid and Ethanol |

| Alkaline (e.g., 0.1 M NaOH, heat) | Highly liable to hydrolysis | 2-Fluoroisobutyrate salt and Ethanol |

| Oxidative (e.g., 3% H₂O₂, heat) | Likely stable | Minor oxidation products possible |

| Thermal (e.g., >60 °C) | Stable at moderate heat, potential for decomposition at high temperatures | Decomposition products (e.g., olefins, CO₂) |

| Photolytic (e.g., ICH Q1B) | Likely stable | Photodegradation products possible upon prolonged exposure |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol describes the shake-flask method, a standard procedure for determining the solubility of a compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, buffered solutions at various pHs, ethanol, methanol, acetone, dichloromethane, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess is to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved compound settle.

-

For aqueous samples, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the excess undissolved liquid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no undissolved material is transferred.

-

Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the samples.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

-

Protocol for Forced Degradation Stability Study

This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

A suitable solvent for dissolving this compound (e.g., acetonitrile or methanol)

-

Volumetric flasks, pipettes, and vials

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

pH meter

-

A validated stability-indicating HPLC method with a suitable detector (e.g., UV or MS).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

For each stress condition, transfer an aliquot of the stock solution into a separate flask.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of HCl solution to a flask containing the stock solution. Heat the mixture (e.g., at 60 °C) for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Add an equal volume of NaOH solution to another flask. Keep the mixture at room temperature or heat gently for a shorter period due to the expected rapid degradation.

-

Oxidative Degradation: Add H₂O₂ solution to a flask and heat the mixture (e.g., at 60 °C) for a specified period.

-

Thermal Degradation: Place a flask with the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose a flask with the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

-

Control Sample: Prepare a control sample by diluting the stock solution with the solvent and storing it under normal conditions.

-

-

Neutralization and Dilution:

-

After the specified stress period, cool the samples to room temperature.

-

Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.

-

Dilute all samples, including the control, to the same final concentration with the mobile phase of the analytical method.

-

-

Analytical Testing:

-

Analyze all samples using a validated stability-indicating HPLC method.

-

The method should be able to separate the intact this compound from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the analyte peak is free from co-eluting degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition by comparing the peak area of the intact drug in the stressed samples to that in the control sample.

-

Identify and characterize the major degradation products, if any, using techniques such as mass spectrometry (MS).

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound exhibits poor aqueous solubility but is expected to be highly soluble in common organic solvents. Its primary stability liability is likely to be hydrolysis of the ester linkage under both acidic and basic conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters, which is essential for the successful application of this compound in pharmaceutical development and other scientific endeavors. Further experimental studies are recommended to confirm the presented representative data and to fully characterize the behavior of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound | 55816-69-8 [chemicalbook.com]

- 4. blog.addgene.org [blog.addgene.org]

- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability Testing - Pharmaceutical Products [eurofins.nl]

Mass Spectrometry Fragmentation of Ethyl 2-fluoroisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-fluoroisobutyrate. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of mass spectrometry, including alpha-cleavage and McLafferty rearrangements, to propose a plausible fragmentation pathway. The influence of the fluorine atom on the fragmentation process is also considered. This document serves as a predictive reference for researchers working with or synthesizing this and similar fluorinated esters.

Predicted Fragmentation Pathways

Upon electron ionization, this compound (molecular weight: 134.14 g/mol ) is expected to form a molecular ion (M•+), which then undergoes a series of fragmentation reactions to yield characteristic fragment ions. The primary fragmentation mechanisms anticipated are alpha-cleavage at multiple sites and potentially a McLafferty-type rearrangement, although the latter is less likely due to the substitution pattern.

The key fragmentation pathways are visualized in the diagram below, followed by a detailed explanation of each proposed fragmentation.

Caption: Predicted fragmentation pathways of this compound.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for esters, involving the cleavage of bonds adjacent to the carbonyl group.[1]

-

Loss of an Ethyl Radical (•C2H5): Cleavage of the C-O bond of the ester results in the loss of an ethyl radical, leading to the formation of a resonance-stabilized acylium ion at m/z 105 . This is often a prominent peak in the mass spectra of ethyl esters.

-

Loss of an Ethoxy Radical (•OC2H5): Cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon results in the loss of an ethoxy radical, yielding an ion at m/z 89 .

-

Loss of the Carboethoxy Group (•COOC2H5): Fragmentation of the bond between the quaternary carbon and the carbonyl group leads to the loss of the entire carboethoxy group as a radical, resulting in a fluorinated carbonium ion at m/z 61 .

-

Formation of the Ethyl Cation: Cleavage can also result in the formation of an ethyl cation at m/z 29 .

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that have a gamma-hydrogen.[2] In the case of this compound, there are no gamma-hydrogens on the acyl side of the ester. A McLafferty-type rearrangement involving the ethyl ester group is possible but often less favorable than alpha-cleavages.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and plausible relative abundances. This data is illustrative and intended to represent a hypothetical mass spectrum.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance (%) |

| 134 | [C6H11FO2]•+ (Molecular Ion) | [CH3C(F)(CH3)COOCH2CH3]•+ | 5 |

| 105 | [C4H6FO2]+ | [CH3C(F)(CH3)CO]+ | 80 |

| 89 | [C4H6F]+ | [CH3C(F)CH3]+ | 40 |

| 61 | [C3H6F]+ | [C(CH3)2F]+ | 100 (Base Peak) |

| 29 | [C2H5]+ | [CH2CH3]+ | 60 |

Experimental Protocol for Mass Spectrometry Analysis

The following section outlines a typical experimental protocol for acquiring an electron ionization (EI) mass spectrum of a volatile liquid sample like this compound using a gas chromatograph-mass spectrometer (GC-MS) system.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass analyzer capable of electron ionization.

Sample Preparation

-

Prepare a dilute solution of this compound (approximately 100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C

Mass Spectrometer Parameters

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 20-200

-

Scan Rate: 2 scans/second

-

Detector: Electron multiplier.

Data Acquisition and Analysis

-

Acquire the data using the instrument's control and data acquisition software.

-

Process the resulting chromatogram to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak and subtract the background spectrum to obtain a clean mass spectrum of the analyte.

-

Analyze the fragmentation pattern to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.

Conclusion

This guide provides a theoretically derived fragmentation pattern for this compound under electron ionization conditions. The predicted major fragments arise from well-established alpha-cleavage mechanisms common to ethyl esters. The proposed experimental protocol offers a standardized method for obtaining an experimental mass spectrum, which can then be used to validate and refine the predictions made in this document. This information is intended to aid researchers in the identification and characterization of this and structurally related fluorinated compounds.

References

A Technical Guide to High-Purity Ethyl 2-fluoroisobutyrate for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Ethyl 2-fluoroisobutyrate, a valuable building block in modern medicinal chemistry. We will explore its commercial availability, synthesis and purification strategies, and its application in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Commercial Availability of High-Purity this compound

The availability of high-purity starting materials is crucial for the synthesis of active pharmaceutical ingredients (APIs). This compound is offered by several reputable chemical suppliers, typically with purities around 97%. For applications requiring higher purity, further purification or custom synthesis may be necessary. Below is a summary of commercially available options:

| Supplier | Purity | Available Quantities | Catalog Number |

| Thermo Scientific Chemicals | 97% | 5g, 25g | AAH3293106 |

| SynQuest Laboratories | 95% | Custom | 2123-3-A8 |

| AK Scientific | 97% | 1g, 5g, 25g | 5613AE |

| American Custom Chemicals Corp. | N/A | 5mg | HCH0355964 |

| Apolloscientific | 97% | 5g, 25g | PC49233 |

| Matrix Scientific | 97% | 1g, 5g | 032433 |

| Oakwood Products | 97% | 1g, 5g, 25g | 024857 |

Note: Purity levels and available quantities are subject to change. Please consult the respective supplier's website for the most current information. While purities above 97% are not commonly advertised, some suppliers may offer custom synthesis or purification services to meet specific research needs.

Synthesis and Purification of High-Purity this compound

For research and development requiring this compound with purity exceeding commercially available grades, a robust synthesis and purification protocol is essential.

Synthesis of this compound

A common laboratory-scale synthesis involves the fluorination of a suitable precursor, such as ethyl 2-hydroxyisobutyrate.

Experimental Protocol: Fluorination of Ethyl 2-hydroxyisobutyrate

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.

Materials:

-

Ethyl 2-hydroxyisobutyrate

-

(Bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 2-hydroxyisobutyrate in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of (bis-(2-methoxyethyl)amino)sulfur trifluoride in anhydrous dichloromethane to the cooled solution via a dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 8 hours.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification to >99% Purity

Achieving high purity often requires a final purification step, typically fractional distillation.[1]

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Stir bar or boiling chips

Procedure:

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[1]

-

Charge the round-bottom flask with the crude this compound and a stir bar or boiling chips.

-

Begin heating the flask gently with the heating mantle.

-

As the liquid boils, a vapor front will slowly rise through the fractionating column. Maintain a slow and steady heating rate to allow for proper separation.

-

Collect the fraction that distills at the boiling point of this compound (approximately 128-130 °C at atmospheric pressure).

-

Monitor the purity of the collected fractions using Gas Chromatography (GC) analysis.

-

Combine the fractions that meet the desired purity specification (>99%).

The Role of this compound in Drug Discovery

The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity. The gem-difluoroalkyl group, which can be introduced using building blocks like this compound, is of particular interest. This motif can act as a bioisostere for other functional groups and can significantly improve the pharmacokinetic profile of a molecule.

Application in the Synthesis of Bioactive Molecules

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of fluorinated analogs of existing drugs to improve their efficacy or safety profiles.

Hypothetical Application: Synthesis of a Fluorinated Kinase Inhibitor Intermediate

Kinase inhibitors are a major class of targeted cancer therapies. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for drug development.[2] The following workflow illustrates a hypothetical use of this compound in the synthesis of an intermediate for a novel kinase inhibitor.

In this conceptual workflow, this compound is first hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a suitable amine to form a fluorinated intermediate, which is subsequently incorporated into the final kinase inhibitor structure.

Potential Impact on Signaling Pathways

The introduction of a gem-difluoro group can influence how a drug molecule interacts with its biological target. For example, in the context of kinase inhibitors, this modification could enhance binding to the ATP-binding pocket of the kinase, leading to more potent and selective inhibition.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

A kinase inhibitor synthesized using a fluorinated building block derived from this compound could potentially inhibit a key kinase in this pathway, such as PI3K, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its ability to introduce a gem-difluoroalkyl moiety can lead to improved drug properties. This guide has provided an overview of its commercial availability, methods for its synthesis and purification to high purity, and its potential applications in drug discovery, particularly in the development of targeted therapies like kinase inhibitors. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-fluoroisobutyrate

This guide provides comprehensive safety and handling information for Ethyl 2-fluoroisobutyrate (CAS No. 55816-69-8), intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a flammable and toxic compound.[1][2] It is crucial to handle this substance with appropriate safety precautions in a laboratory or industrial setting.

| Property | Value | Source |

| Molecular Formula | C6H11FO2 | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| Boiling Point | 122°C to 126°C | [1] |

| Solubility | Not miscible or difficult to mix with water. | [1][2][3] |

| Appearance | Colorless to pale yellow clear liquid (est) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

GHS Hazard Statements:

-

GHS Precautionary Statements: A comprehensive list of precautionary statements includes P210, P233, P235, P240, P241, P242, P243, P261, P264b, P270, P271, P280, P301+P310, P303+P361+P353, P304+P340, P311, P312, and P330.[1]

Experimental Protocols

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

-

Handling:

-

Handle in a well-ventilated place.[5]

-

Wear suitable protective clothing, gloves, and eye/face protection.[5][6]

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[5][6][7]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6][7][8]

-

-

Storage:

References

- 1. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | 55816-69-8 [chemicalbook.com]

- 4. ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 [thegoodscentscompany.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aurochemicals.com [aurochemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-fluoroisobutyrate

These application notes provide detailed protocols for the synthesis of Ethyl 2-fluoroisobutyrate, a valuable intermediate in the preparation of various chemical compounds, including herbicides. The following sections outline the primary synthesis routes, experimental procedures, and a summary of reaction parameters.

Introduction

This compound can be synthesized through several pathways, most commonly involving the nucleophilic fluorination of a suitable precursor. The choice of fluorinating agent and starting material significantly impacts the reaction yield and conditions. This document details two primary methods for its preparation: the fluorination of ethyl 2-hydroxyisobutyrate using hydrogen fluoride and the fluorination of ethyl 2-bromoisobutyrate using various fluorinating agents.

Data Summary

The following table summarizes the quantitative data for different synthesis routes to this compound.

| Starting Material | Fluorinating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ethyl 2-hydroxyisobutyrate | Anhydrous Hydrogen Fluoride (HF) | None | 50°C for 5 hours in a pressure vessel | High (not specified) | [1] |

| Ethyl 2-bromoisobutyrate | Silver Fluoride (AgF) | Not specified | Not specified | Low | [1] |

| Ethyl 2-bromoisobutyrate | (bis-(2-methoxyethyl)amino)sulfur trifluoride | Dichloromethane | Ambient temperature for 8 hours | 89% | [2] |

| Methacrylates | HF/amine reagents with Lewis acids | Not specified | Not specified | < 20% | [1] |

Experimental Protocols

Method 1: Fluorination of Ethyl 2-hydroxyisobutyrate with Anhydrous Hydrogen Fluoride [1]

This protocol is adapted from a patented industrial process and requires specialized equipment for handling anhydrous hydrogen fluoride.

Materials:

-

Ethyl 2-hydroxyisobutyrate (35 g, 0.27 mol)

-

Anhydrous Hydrogen Fluoride (160 g, 8 mol)

-

300 ml stainless steel pressure vessel

-

Ice bath

Procedure:

-

Pre-cool the 300 ml stainless steel pressure vessel in an ice bath.

-

Carefully charge the pre-cooled vessel with 160 g (8 mol) of anhydrous hydrogen fluoride.

-

Slowly add 35 g (0.27 mol) of ethyl 2-hydroxyisobutyrate to the vessel.

-

Seal the reaction vessel securely.

-

Heat the contents of the vessel to 50°C for 5 hours.

-

After the reaction is complete, cool the vessel to a safe temperature.

-

Carefully vent any excess hydrogen fluoride. The excess fluorinating agent can be distilled off after the reaction.[1]

-

The crude product can then be purified by distillation.

Method 2: Fluorination of Ethyl 2-bromoisobutyrate with (bis-(2-methoxyethyl)amino)sulfur trifluoride [2]

This method provides a high yield under milder conditions compared to the use of anhydrous HF.

Materials:

-

Ethyl 2-bromoisobutyrate

-

(bis-(2-methoxyethyl)amino)sulfur trifluoride

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, dissolve ethyl 2-bromoisobutyrate in dichloromethane.

-

Add (bis-(2-methoxyethyl)amino)sulfur trifluoride to the solution.

-

Stir the reaction mixture at ambient temperature for 8 hours.

-

Upon completion of the reaction, quench the reaction mixture appropriately.

-

Perform an aqueous work-up to remove any inorganic byproducts.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by distillation to obtain this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from ethyl 2-hydroxyisobutyrate.

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Fluorination of Ethyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of ethyl 2-fluoro-2-methylpropanoate through the direct fluorination of ethyl isobutyrate. The document outlines methods using common electrophilic fluorinating agents and discusses the principles of electrochemical fluorination for this transformation.

Introduction

The introduction of a fluorine atom at the α-position of esters can significantly alter the biological and chemical properties of molecules, making α-fluoroesters valuable building blocks in pharmaceutical and agrochemical research. Ethyl 2-fluoro-2-methylpropanoate, the product of fluorinating ethyl isobutyrate, is a key intermediate for various applications. This document details protocols for its synthesis via electrophilic fluorination, a common and effective method for this transformation.

Electrophilic Fluorination of Ethyl Isobutyrate

Electrophilic fluorination involves the reaction of an enolate, generated from the starting ester, with an electrophilic fluorine source ("F+"). The most common and effective reagents for this purpose are N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), and N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, like Selectfluor®.

The general mechanism involves the deprotonation of the α-carbon of ethyl isobutyrate by a strong, non-nucleophilic base to form an enolate. This enolate then attacks the electrophilic fluorine atom of the fluorinating agent to yield the desired α-fluoro ester.

Caption: General mechanism for the electrophilic fluorination of ethyl isobutyrate.

Data Presentation: Comparison of Electrophilic Fluorination Methods

The following table summarizes typical reaction conditions for the electrophilic fluorination of esters analogous to ethyl isobutyrate. These conditions can serve as a starting point for the optimization of the fluorination of ethyl isobutyrate.

| Parameter | Method 1: NFSI | Method 2: Selectfluor® |

| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI) | Selectfluor® (F-TEDA-BF4) |

| Base | Lithium bis(trimethylsilyl)amide (LHMDS) or Lithium diisopropylamide (LDA) | Lithium bis(trimethylsilyl)amide (LHMDS) or Sodium hydride (NaH) |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) or Acetonitrile |

| Temperature | -78 °C to 0 °C | 0 °C to Room Temperature |

| Reaction Time | 1 - 4 hours | 2 - 12 hours |

| Typical Yield | Moderate to High (expected) | Moderate to High (expected) |

Experimental Protocols

Protocol 1: α-Fluorination using NFSI (Adapted from a similar procedure)

This protocol is adapted from a method for the fluorination of a structurally similar substrate, ethyl 2-arylpropanoate, and is expected to be effective for ethyl isobutyrate.[1]

Materials:

-

Ethyl isobutyrate (purified)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

-

N-Fluorobenzenesulfonimide (NFSI)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of ethyl isobutyrate (1.0 eq) in anhydrous THF to a flame-dried, round-bottom flask equipped with a magnetic stirring bar.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add LHMDS (1.2 eq, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Fluorination: Cool the reaction mixture back down to -78 °C. In a separate flask, prepare a solution of NFSI (1.25 eq) in anhydrous THF. Add the NFSI solution to the enolate solution dropwise over 20 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure ethyl 2-fluoro-2-methylpropanoate.

Caption: Experimental workflow for the fluorination of ethyl isobutyrate using NFSI.

Protocol 2: α-Fluorination using Selectfluor® (Proposed Method)

This protocol is a proposed method based on the general reactivity of Selectfluor® with ester enolates.

Materials:

-

Ethyl isobutyrate (purified)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

-

Selectfluor®

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

Procedure:

-

Preparation: Under an inert atmosphere, dissolve ethyl isobutyrate (1.0 eq) in anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C. Add LHMDS (1.2 eq) dropwise and stir for 1 hour at -78 °C.

-

Fluorination: Add solid Selectfluor® (1.2 eq) portion-wise to the enolate solution at -78 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.

-

Quenching and Work-up: Follow steps 5-8 from Protocol 1.

Electrochemical Fluorination

Electrochemical fluorination (ECF) is an alternative method that avoids the use of stoichiometric fluorinating reagents.[2] In a typical setup, an electric current is passed through a solution of the organic substrate in an electrolyte containing a fluoride source. For the α-fluorination of esters, this method often involves the in-situ generation of a fluorinating species or direct oxidation of the substrate at the anode.

General Principles:

-

Electrolyte: A common electrolyte is a solution of a fluoride salt, such as a triethylamine-hydrogen fluoride complex (e.g., Et₃N·3HF), in an aprotic solvent like acetonitrile.

-

Electrodes: The anode is typically a non-corrosive material like platinum or a carbon-based electrode. The cathode can be made of various conductive materials.

-

Mechanism: The exact mechanism can vary, but it generally involves the oxidation of the substrate at the anode to form a radical cation or carbocation, which is then trapped by a fluoride ion from the electrolyte.

Safety Precautions

-

Fluorinating agents like NFSI and Selectfluor® are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.

-

Anhydrous reaction conditions are crucial for the success of these reactions. All glassware should be flame-dried, and anhydrous solvents should be used.

-

Strong bases like LHMDS are pyrophoric and corrosive. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).

-

Electrochemical reactions should be carried out in appropriate electrochemical cells with proper insulation and ventilation. Hydrogen fluoride and its complexes are highly corrosive and toxic.

References

Application Notes and Protocols for the Purification of Ethyl 2-fluoroisobutyrate by Distillation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of ethyl 2-fluoroisobutyrate via fractional distillation. The methodologies described herein are intended to guide researchers in obtaining high-purity this compound, a valuable intermediate in the synthesis of various pharmaceutical compounds.

Introduction

This compound is a key building block in medicinal chemistry. Its synthesis can result in impurities that may interfere with subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API). Distillation is a robust and scalable method for the purification of this compound, leveraging differences in boiling points between the desired product and potential impurities. This application note outlines the principles, protocols, and expected outcomes for the purification of this compound by fractional distillation.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound and a closely related fluorinated ester by distillation.

| Parameter | Crude this compound (Typical) | Purified this compound (Expected) | Ethyl chlorofluoroacetate (Reference) | Ethyl [18F]fluoroacetate (Reference) |

| Purity (by GC-MS) | 85-95% | >99% | Not Specified | >95%[1][2][3] |

| Key Impurity (Ethyl 2-hydroxyisobutyrate) | 5-15% | <0.5% | Not Applicable | Not Applicable |

| Yield | Not Applicable | 80-90% | 65-68%[4] | 28.6% (decay corrected)[1][2][3] |

| Boiling Point | 122-126 °C | 123-125 °C | 129-130 °C[4] | Not Specified |

Experimental Protocols

Pre-Distillation Preparation

-

Crude Material Analysis:

-

Obtain a sample of the crude this compound.

-

Perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis to identify and quantify the main impurities. The most likely significant impurity is the starting material, ethyl 2-hydroxyisobutyrate, which has a higher boiling point (149-150°C).

-